molecular formula C23H20N2O3S2 B2698649 N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide CAS No. 476367-99-4

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2698649
CAS No.: 476367-99-4
M. Wt: 436.54
InChI Key: SCZXSRKYVXDDPV-UHFFFAOYSA-N
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Description

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs. The presence of the 1,3-benzodioxole group, a subunit found in numerous bioactive molecules , is often associated with varied biological interactions. The core of the structure contains a multi-substituted thiophene ring, a privileged scaffold in material science and pharmaceutical development . Further functionalization includes a cyano group , which can influence a compound's electronic properties and binding affinity, and a phenylsulfanyl (thioether) propanamide chain, which may contribute to metabolic stability and molecular diversity . This specific combination of functional groups makes the compound a valuable intermediate or target molecule for researchers exploring structure-activity relationships (SAR), particularly in the development of new kinase inhibitors, enzyme modulators, or other biologically active agents. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key building block in heterocyclic chemistry or as a candidate for high-throughput screening campaigns to identify new therapeutic leads.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15-18(13-24)23(25-22(26)9-10-29-17-5-3-2-4-6-17)30-21(15)12-16-7-8-19-20(11-16)28-14-27-19/h2-8,11H,9-10,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZXSRKYVXDDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the cyano group and the thiophene ring. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide. For instance, derivatives exhibiting similar functional groups have shown cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Case Study:
A study demonstrated that certain analogs with similar structures exhibited IC50 values below 100 μM against cancer cell lines, indicating promising anticancer activity .

CompoundCell LineIC50 (μM)Mechanism
Compound AHCT-11636Apoptosis induction
Compound BHeLa34Cell cycle arrest

Anti-inflammatory Properties

In silico docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory activity is attributed to its ability to modulate leukotriene synthesis.

Research Findings:
Molecular docking simulations indicated favorable binding interactions with the active site of 5-LOX, suggesting that further optimization could enhance its anti-inflammatory efficacy .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can be optimized for industrial production by employing continuous flow chemistry techniques to improve yield and purity.

Synthetic Route Overview:

  • Formation of the benzodioxole moiety.
  • Introduction of the cyano group.
  • Construction of the thiophene ring.
  • Final coupling to form the amide bond.

Biological Mechanisms

The biological activity of this compound is linked to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. Understanding these interactions is crucial for developing effective therapeutic agents.

Mechanism Insights:
The compound's action may involve:

  • Binding to enzymes like 5-lipoxygenase.
  • Modulating gene expression related to apoptosis.

Mechanism of Action

The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the cyano group and thiophene ring contribute to its overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

  • Core: 3-Cyano-4-methylthiophene with a benzodioxolylmethyl substituent.
  • Side Chain : Phenylsulfanyl-propanamide.
  • Key Functional Groups: Benzodioxole (electron-rich aromatic system), cyano (electron-withdrawing), thioether linkage.

Analogues from Arab Journal of Medicinal Chemistry (2020)

Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides):

  • Core : 1,3,4-Oxadiazole substituted with thiazolylmethyl.
  • Side Chain : Propanamide with aryl groups (e.g., 3-methylphenyl, 2,4-dimethylphenyl).
  • Key Functional Groups : Oxadiazole (rigid heterocycle), thiazole (bioactive motif), sulfanyl linker .

Compound 27 from Tourteau (2014)

  • Core : 3-Isoxazolyl substituted with biphenyl.
  • Side Chain : Benzodioxolyl-propanamide.
  • Key Functional Groups : Isoxazole (heterocyclic), biphenyl (hydrophobic), benzodioxole .

Compounds 7a–7b from Molecules (2012)

  • Core : Pyrazole-thiophene hybrids.
  • Functional Groups: Hydroxy-pyrazole, cyano or ester substituents on thiophene .
Structural Comparison Table
Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Thiophene Benzodioxolylmethyl, cyano, methyl Not explicitly provided Estimated >450
7c–7f 1,3,4-Oxadiazole Thiazolylmethyl, substituted phenyl C16H17N5O2S2–C17H19N5O2S2 375–389
Compound 27 Isoxazole Biphenyl, benzodioxolyl C25H21N2O4 413.45
7a–7b Pyrazole-thiophene Hydroxy-pyrazole, cyano/ester C10H7N3O2 (7a) 217.18 (7a)

Target Compound

  • Synthesis: Not explicitly detailed in evidence. Likely involves multi-step functionalization of thiophene (e.g., alkylation, cyanation) and coupling of the propanamide side chain.

Analogues 7c–7f

Step I: Hydrazine reflux in methanol to form hydrazide intermediates.

Step II : CS2/KOH-mediated cyclization to oxadiazole-thiols.

Step III : Thiol-alkylation with propanamide derivatives under basic conditions.

Step IV : Final coupling using DMF/LiH.

Compound 27

Curtius Rearrangement : Conversion of acyl azide to isocyanate.

Coupling: Reaction with benzodioxolyl-propanoyl chloride.

Comparison of Methods

  • The target compound’s synthesis likely diverges from 7c–7f due to its thiophene core (vs. oxadiazole) and absence of thiazole. Curtius rearrangement in Compound 27 highlights alternative isocyanate-based coupling strategies.

Physical and Spectral Properties

Target Compound

  • Melting Point: Not provided in evidence. Predicted to be higher than 150°C due to aromatic stacking and polar groups.

Analogues 7c–7f

  • Melting Points : 134–178°C.
  • Spectroscopy :
    • IR : N–H (3250–3300 cm⁻¹), C=O (1680–1700 cm⁻¹).
    • NMR : Aromatic protons (δ 6.8–7.4 ppm), thiazole protons (δ 2.5–3.0 ppm).

Compound 27

  • Melting Point: Not reported.
  • Key Spectral Data : Aromatic protons in benzodioxole (δ 6.7–6.9 ppm), isoxazole (δ 8.1 ppm).

Biological Activity

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide, also known by its ChemDiv compound ID G487-0337, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H22N4O5C_{25}H_{22}N_{4}O_{5}, and it features a unique structure that includes:

  • A benzodioxole moiety
  • A cyano group
  • A thiophene ring
  • A sulfanyl group

These structural components contribute to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting processes like glycogen synthesis and insulin signaling .
  • Signal Transduction Modulation : It can modulate various signaling pathways, including those related to apoptosis and cell growth, by altering the phosphorylation state of key proteins .
  • Gene Expression Regulation : The compound may influence gene expression through interactions with nuclear receptors or transcription factors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like MCL1 .

Antioxidant Properties

The presence of the benzodioxole structure suggests potential antioxidant activity:

  • Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects:

  • It has been suggested that modulation of signaling pathways involved in neuronal survival could protect against neurodegenerative conditions .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds:

StudyFindings
Study 1 Investigated the apoptosis-inducing effects in breast cancer cells; found significant reduction in cell viability upon treatment with similar compounds .
Study 2 Evaluated antioxidant activities using DPPH radical scavenging assays; showed promising results indicating potential for reducing oxidative stress.
Study 3 Assessed neuroprotective effects in animal models; indicated improved outcomes in models of neurodegeneration .

Q & A

Q. How can researchers mitigate low yields in the final amidation step of this compound?

  • Methodological Answer :
  • Optimize coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF).
  • Monitor reaction progress with in situ IR to detect amide bond formation (disappearance of carbonyl chloride peak).
  • Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

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